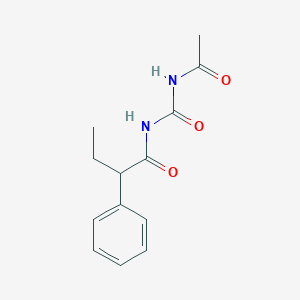

Acetylpheneturide

Übersicht

Beschreibung

Acetylphenetid: ist ein niedermolekulares Medikament, das hauptsächlich als Antikonvulsivum zur Behandlung von Epilepsie eingesetzt wird. Es ist bekannt für seine Fähigkeit, epileptische Anfälle zu unterdrücken, indem es auf das zentrale Nervensystem wirkt . Die Summenformel von Acetylphenetid lautet C₁₃H₁₆N₂O₃ und hat ein Molekulargewicht von 248,28 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Acetylphenetid kann durch die Reaktion von Phenetid mit Essigsäureanhydrid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Phenetid mit Essigsäureanhydrid unter Rückflussbedingungen, um Acetylphenetid zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Acetylphenetid ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Reinigung des Endprodukts durch Umkristallisation, um eine hohe Reinheit und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Reduktion: Reduktionsreaktionen mit Acetylphenetid sind ebenfalls möglich, aber weniger verbreitet.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können eingesetzt werden.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während Substitutionsreaktionen verschiedene Acetylderivate produzieren können .

Wissenschaftliche Forschungsanwendungen

Acetylphenetid hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Neuropharmakologie. Es wird verwendet, um die Mechanismen der Epilepsie und die Auswirkungen von Antikonvulsiva auf das zentrale Nervensystem zu untersuchen . Darüber hinaus wird Acetylphenetid in der Forschung im Zusammenhang mit der Entwicklung neuer Antikonvulsiva und der Erforschung seiner potenziellen therapeutischen Vorteile bei anderen neurologischen Erkrankungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Acetylphenetid beinhaltet die Modulation der neuronalen Erregbarkeit durch Stabilisierung der neuronalen Membranen und Reduzierung der Erregbarkeit. Dies erreicht es durch Beeinflussung der Aktivität von Natriumkanälen im Gehirn. Genauer gesagt verlängert Acetylphenetid die Inaktivierungsphase von Natriumkanälen, wodurch es für Neuronen schwieriger wird, wiederholt zu feuern. Diese Wirkung trägt dazu bei, die für Krampfanfälle charakteristische Hypererregbarkeit zu dämpfen .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions involving acetylpheneturide are also possible but less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various acetyl derivatives .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Acetylpheneturide is primarily recognized for its anticonvulsant properties. It has been used extensively in research to understand the mechanisms underlying epilepsy and the efficacy of anticonvulsant drugs.

Case Studies

- Epilepsy Models : In various animal models of epilepsy, this compound has demonstrated a significant reduction in seizure frequency and severity. Studies indicate that it can enhance the therapeutic effects of other anticonvulsants when used in combination therapies.

- Neuroprotective Effects : Research has also suggested that this compound may possess neuroprotective properties, which can be beneficial in conditions beyond epilepsy, such as neurodegenerative diseases.

Potential Applications Beyond Epilepsy

While its primary application is in epilepsy treatment, ongoing research is exploring other potential uses of this compound:

Alzheimer's Disease

Recent studies have indicated that compounds with similar structures to this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in Alzheimer's disease pathology. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Pain Management

Given its analgesic properties observed in preliminary studies, there is interest in evaluating this compound as a potential candidate for developing new pain management therapies. Its ability to modulate neuronal excitability could provide a dual benefit in treating both seizures and pain syndromes .

Synthesis and Production

The synthesis of this compound typically involves the reaction of pheneturide with acetic anhydride under reflux conditions. This method ensures high purity and quality, which are critical for its application in research and therapeutic settings.

Comparative Data Table

The following table summarizes key properties and applications of this compound:

| Property/Feature | Details |

|---|---|

| Chemical Formula | C13H16N2O3 |

| Primary Application | Anticonvulsant for epilepsy |

| Mechanism of Action | Sodium channel modulation |

| Other Potential Applications | Alzheimer’s disease, pain management |

| Synthesis Method | Reaction with acetic anhydride |

Wirkmechanismus

The mechanism of action of acetylpheneturide involves the modulation of neuronal excitability by stabilizing neuronal membranes and reducing excitability. It achieves this by affecting the activity of sodium channels in the brain. Specifically, this compound prolongs the inactivation phase of sodium channels, making it more difficult for neurons to fire repeatedly. This action helps to dampen the hyperexcitability characteristic of seizure disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Phenetid: Ein weiteres Antikonvulsivum mit einer ähnlichen Struktur und einem ähnlichen Wirkmechanismus.

Phenacemid: Ein geradkettiges Analogon von Hydantoinen, das als Antikonvulsivum verwendet wird.

Chlorphenacemid: Ein weiteres Antikonvulsivum mit einer ähnlichen Struktur wie Phenacemid.

Einzigartigkeit von Acetylphenetid: Acetylphenetid ist einzigartig in seiner spezifischen Acetylierung, was zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften beitragen kann. Seine Fähigkeit, Natriumkanäle zu modulieren und neuronale Membranen zu stabilisieren, macht es zu einer wertvollen Verbindung bei der Behandlung von Epilepsie und anderen Krampfanfällen .

Biologische Aktivität

Acetylpheneturide, a compound classified under antiepileptic drugs (AEDs), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Overview of this compound

This compound is primarily known for its use in the management of epilepsy. Its chemical structure allows it to interact with various biological targets, influencing neuronal excitability and synaptic transmission. The compound is often evaluated in the context of its efficacy and safety profile, particularly concerning adverse effects associated with AEDs.

The precise mechanism of action of this compound is not fully elucidated but is believed to involve modulation of neurotransmitter release and receptor activity. It may influence the GABAergic system, enhancing inhibitory neurotransmission, which is crucial in controlling seizures.

Efficacy in Epilepsy Treatment

This compound has been included in studies assessing the occurrence of suicide-related events (SREs) among patients using AEDs. A significant finding from a pharmacovigilance study indicated that this compound did not show any reported cases of SREs among the evaluated AEDs from April 2004 to December 2021, suggesting a relatively favorable safety profile compared to other AEDs .

Cytotoxicity and Pharmacodynamics

In vitro studies have assessed the cytotoxic effects of various compounds similar to this compound against cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds have shown moderate activity against several cancer types, indicating potential avenues for further research into its anticancer properties .

Pharmacovigilance Data

A comprehensive analysis of the Japanese Adverse Drug Event Report (JADER) database revealed that this compound was not associated with significant adverse events when compared to other AEDs. This highlights its potential as a safer alternative in epilepsy treatment regimens .

Comparative Analysis with Other AEDs

The following table summarizes the reporting odds ratios (ROR) for various AEDs, including this compound:

| Antiepileptic Drug | All AE Patients | SRE Patients | ROR | [95% CI] |

|---|---|---|---|---|

| This compound | 0 | 0 | - | - |

| Levetiracetam | 1,973 | 91 | 8.95 | [7.23–11.97] |

| Clonazepam | 701 | 32 | 8.73 | [6.11–12.46] |

| Perampanel hydrate | 276 | 28 | 20.59 | [13.91–30.48] |

This table indicates that this compound does not contribute to SREs, contrasting sharply with other AEDs that exhibit higher ROR values for adverse events .

Research Findings and Future Directions

Recent studies have suggested exploring this compound's potential beyond epilepsy treatment, particularly in oncology and neuroprotection. The compound's ability to modulate neurotransmitter systems may open pathways for developing new therapeutic agents aimed at other neurological disorders.

Eigenschaften

CAS-Nummer |

13402-08-9 |

|---|---|

Molekularformel |

C13H16N2O3 |

Molekulargewicht |

248.28 g/mol |

IUPAC-Name |

N-(acetylcarbamoyl)-2-phenylbutanamide |

InChI |

InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |

InChI-Schlüssel |

GBPZSCQLDXUGNO-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |

Kanonische SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |

melting_point |

100.5 °C |

Key on ui other cas no. |

13402-08-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.